N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
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Overview
Description
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a phenyl group, and a sulfamoylphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the attachment of the phenyl and sulfamoylphenyl groups. Common reagents used in the synthesis include acyl chlorides, amines, and sulfonamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The phenyl and sulfamoylphenyl groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dioxo-1-p-tolyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
- 2-(2,5-dioxo-1-o-tolyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
- 2-(2,5-dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
Uniqueness
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-2-19(25)23(13-12-15-8-10-17(11-9-15)30(22,28)29)18-14-20(26)24(21(18)27)16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3,(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOWFKGCMLCWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1=CC=C(C=C1)S(=O)(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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